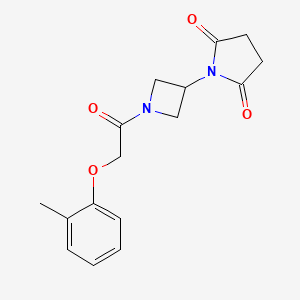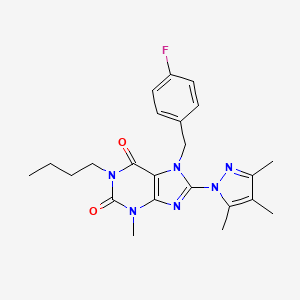
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds similar to "(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate" have been studied for their antimicrobial and antifungal properties. For instance, research on parabens, which are esters of para-hydroxybenzoic acid, has explored their use as preservatives in various products due to their antimicrobial properties. These studies highlight the environmental presence and behavior of such compounds, reflecting on their widespread use and potential ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Methods and Chemical Properties
Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, provides insight into the chemical synthesis techniques that could potentially apply to "this compound." These studies discuss challenges and innovations in synthetic methods, which are crucial for producing high-purity compounds for further research and application (Qiu, Gu, Zhang, & Xu, 2009).
Antioxidant Activity
The study of antioxidants and their role in medicine, pharmacy, and food engineering involves detailed analysis of compounds for their antioxidant capacity. Research into methods used to determine antioxidant activity could relate to investigating the antioxidant properties of "this compound" and similar compounds. Such research is pivotal for understanding how these compounds can be applied in health-related fields (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid and related phenolic compounds have been extensively researched for their anti-inflammatory and pharmacological activities. This includes investigations into their mechanisms of action and potential therapeutic applications. Understanding the molecular mechanisms involved in the anti-inflammatory effects of such compounds could provide insights into how "this compound" might be applied in treating inflammation-related diseases (Bai et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISUHZSLVFUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

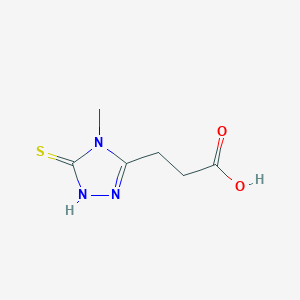
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
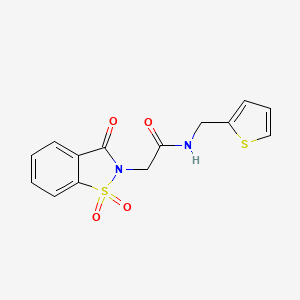

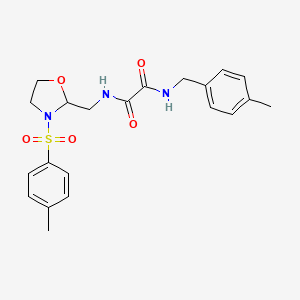
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)

![N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2410571.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
